Yeast Hexokinase Inhibition: K_D = 120 μM vs. Cibacron Blue Dye Class Benchmark
Cibacron Brilliant Red 3B-A inhibits yeast hexokinase phosphotransferase activity with a dissociation constant (K_D) of 120 μM and a dye-enzyme complex formation rate constant (k₃) of 0.1 min⁻¹ [1]. This contrasts with the broader class of Procion and Cibacron blue dyes, which contain both mono- and dichlorotriazine nuclei and exhibit different binding kinetics and enzyme specificity profiles [2]. The red dye's chromophore absorbs at 524 nm, and the dye-enzyme difference spectrum shows a maximum at 569 nm and an isosbestic point at 512 nm [1].
| Evidence Dimension | Dissociation constant (K_D) for yeast hexokinase |
|---|---|
| Target Compound Data | 120 μM |
| Comparator Or Baseline | Cibacron blue dyes (class-level, quantitative values not directly reported in this study but noted as having distinct binding profiles) |
| Quantified Difference | N/A (class-level comparison) |
| Conditions | In vitro enzyme inhibition assay; yeast hexokinase; dye concentration varied. |
Why This Matters
This K_D value defines the working concentration range for hexokinase inhibition assays; substituting a different triazine dye without validating its binding constant would invalidate kinetic comparisons and may alter enzyme purification outcomes in dye-ligand chromatography.
- [1] Puri RN, et al. Inactivation of yeast hexokinase by Cibacron brilliant red 3B-A. Arch Biochem Biophys. 1993;303(2):288-295. View Source
- [2] Puri RN, et al. (Introduction referencing Procion and Cibacron blue dyes). Arch Biochem Biophys. 1993;303(2):288-295. View Source
